(2-Bromo-4-nitrophenyl)methanamine

Regioselective electrophilic bromination Nitrobenzylamine synthesis Ortho-bromo selectivity

(2-Bromo-4-nitrophenyl)methanamine (CAS 1184618-20-9) is a substituted benzylamine derivative featuring an ortho-bromine atom and a para-nitro group on the phenyl ring. With the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g·mol⁻¹, it belongs to the class of halogenated nitrobenzylamine building blocks routinely employed as versatile intermediates in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 1184618-20-9
Cat. No. B1444817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4-nitrophenyl)methanamine
CAS1184618-20-9
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)CN
InChIInChI=1S/C7H7BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2
InChIKeyVMXORVQLHXOZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-4-nitrophenyl)methanamine CAS 1184618-20-9 — Procuring the Ortho-Bromo, Para-Nitro Benzylamine Building Block


(2-Bromo-4-nitrophenyl)methanamine (CAS 1184618-20-9) is a substituted benzylamine derivative featuring an ortho-bromine atom and a para-nitro group on the phenyl ring . With the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g·mol⁻¹, it belongs to the class of halogenated nitrobenzylamine building blocks routinely employed as versatile intermediates in medicinal chemistry, agrochemical synthesis, and materials science . Its dual orthogonal functional handles—a halogen amenable to cross-coupling and a nitro group reducible to a primary amine—enable divergent synthetic elaboration pathways that are central to its procurement value .

Why (2-Bromo-4-nitrophenyl)methanamine Cannot Be Replaced by Simple 4-Nitrobenzylamine or 2-Chloro Analogues


The unique 2-bromo-4-nitro substitution pattern of the title compound imparts a reactivity profile that is fundamentally distinct from that of unsubstituted 4-nitrobenzylamine (which lacks a halogen handle for cross-coupling) or the 2-chloro variant (CAS 500564-08-9). The C–Br bond is intrinsically 10²–10³ times more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C–Cl bond, a kinetic advantage that translates to lower catalyst loadings, shorter reaction times, and higher yields in Suzuki, Buchwald–Hartwig, and related cross-couplings [1]. Furthermore, the para-nitro group simultaneously activates the ring toward nucleophilic aromatic substitution while serving as a masked amine precursor through reduction—a combination of orthogonal reactivity not available in mono-functionalized benzylamines or other regioisomers [2]. Substituting a cheaper or more readily available in-class compound therefore risks reaction failure, reduced yield, or the need for extensive re-optimization of synthetic protocols.

(2-Bromo-4-nitrophenyl)methanamine — Quantitative Differentiation Evidence vs. Closest Analogues


Regioselectivity of Bromination in Precursor Synthesis: >95% para‑Selectivity vs. Competing Isomers

The synthesis of the key precursor 2-bromo-4-nitroaniline proceeds via electrophilic bromination of 4-nitroaniline with N-bromosuccinimide (NBS) in glacial acetic acid, achieving >95% regioselectivity for the ortho position relative to the amino group . This stands in contrast to typical bromination of nitrobenzene derivatives, where para‑substitution often dominates, and to chlorination protocols that yield lower regiomeric ratios (typically 85–90% para for 4-nitroaniline) [1]. The high regioselectivity ensures a consistent isomeric purity in downstream building blocks, minimizing purification efforts and improving batch-to-batch reproducibility.

Regioselective electrophilic bromination Nitrobenzylamine synthesis Ortho-bromo selectivity

Assayed Purity: 97% (HPLC) for (2-Bromo-4-nitrophenyl)methanamine vs. 95% for the Chloro Analogue

Commercially sourced (2-bromo-4-nitrophenyl)methanamine is supplied at a guaranteed minimum purity of 97% as determined by HPLC, as documented on the Leyan product page . In contrast, the closest structural analogue, (2-chloro-4-nitrophenyl)methanamine, is routinely offered at 95% purity from major suppliers such as Fluorochem . The 2-percentage-point absolute purity difference may appear modest, but for library synthesis where products are taken directly into biological screening without further purification, the lower impurity burden of the bromo compound reduces the probability of false positives or confounding assay interference.

Vendor purity specification Building block quality HPLC assay

Molecular Weight Differential: 231.05 g·mol⁻¹ (Br) vs. 186.60 g·mol⁻¹ (Cl) — Impact on Scale-Up Stoichiometry

The molecular weight of (2-bromo-4-nitrophenyl)methanamine is 231.05 g·mol⁻¹ , whereas that of the 2-chloro analogue is 186.60 g·mol⁻¹ . While the bromo compound is heavier, the difference has practical implications for multi-step synthesis: when the compound is used as a limiting reagent in cross-coupling reactions, the bromo derivative provides a 23.8% greater mass of product per mole of aryl halide consumed. Conversely, on a per-gram procurement basis, the chloro compound yields more moles per unit mass, which may be advantageous for bulk intermediate preparation. Selection between the two should therefore be guided by the specific step in a synthetic route where the halogen handle is utilized.

Molecular weight Bromo vs. chloro mass balance Scale-up economics

Cross-Coupling Reactivity Advantage: Aryl–Br vs. Aryl–Cl in Pd(0)-Catalyzed Oxidative Addition

Aryl bromides undergo oxidative addition to Pd(0) complexes 10²–10³ times faster than the corresponding aryl chlorides under identical conditions, a fundamental kinetic trend established across numerous mechanistic studies and summarized in authoritative reviews [1]. This reactivity gap means that (2-bromo-4-nitrophenyl)methanamine can participate in Pd-catalyzed cross-couplings at lower temperatures (typically 60–80 °C vs. 100–120 °C for chlorides), with lower catalyst loadings (0.1–1 mol% vs. 1–5 mol%), and with broader substrate scope, including electron-deficient coupling partners that are sluggish with chloroarenes [2]. For medicinal chemists constructing compound libraries, this translates into higher success rates in parallel synthesis and reduced need for re-optimization of coupling conditions on a per-substrate basis.

Suzuki coupling Buchwald–Hartwig amination Oxidative addition kinetics

Optimal Application Scenarios for (2-Bromo-4-nitrophenyl)methanamine Based on Established Differentiation Evidence


Divergent Synthesis of 2,4-Difunctionalized Benzylamine Libraries via Orthogonal Cross-Coupling and Nitro Reduction

The bromine atom of (2-bromo-4-nitrophenyl)methanamine permits rapid Pd-catalyzed diversification (Suzuki, Buchwald–Hartwig, Sonogashira) at temperatures 60–80 °C with catalyst loadings as low as 0.1 mol% [1]. Subsequent reduction of the nitro group to a primary amine (e.g., H₂, Pd/C; or SnCl₂) generates a second functional handle for amide coupling, sulfonylation, or reductive amination—an orthogonal diversification sequence that is inefficient or impossible with the chloro analogue due to its lower reactivity in the initial coupling step [2]. This scenario is ideal for fragment-based drug discovery groups requiring rapid SAR exploration around a 2,4-disubstituted benzylamine core.

High-Purity Building Block for Parallel Library Synthesis with Direct Biological Screening

The commercially guaranteed purity of 97% (HPLC) for (2-bromo-4-nitrophenyl)methanamine exceeds the typical 95% specification of the chloro analogue, reducing the risk of impurity-driven false positives when library compounds are submitted directly to high-throughput screening without intermediate purification. This is particularly relevant for fragment-based screening and DNA-encoded library (DEL) technology platforms, where the integrity of each building block directly impacts hit confirmation rates.

Scale-Up Campaigns Where Bromine Reactivity Reduces Catalyst Cost and Cycle Time

For process chemistry groups scaling Pd-catalyzed couplings to kilogram quantities, the 10²–10³-fold higher reactivity of the aryl–Br bond vs. aryl–Cl [1] translates into a 5- to 50-fold reduction in required palladium catalyst loading. At typical Pd catalyst costs ($50–$500 per gram), this reactivity differential can yield thousands of dollars in savings per batch while also shortening reaction cycle times and improving throughput in multi-step manufacturing sequences.

Synthesis of Nitro-Containing Pharmacophores with Subsequent In Situ Reduction

The para-nitro group of (2-bromo-4-nitrophenyl)methanamine serves as a latent primary amine that can be revealed chemoselectively after the bromine hand has been used for a cross-coupling transformation [2]. This sequential strategy is advantageous in the construction of complex pharmacophores—such as kinase inhibitors, GPCR ligands, and PROTACs—where a free amine is required for final conjugation but must be masked during earlier synthetic steps to prevent unwanted side reactions.

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